[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea
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Overview
Description
[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea is an organic compound with a unique structure that combines a phenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-4-phenylpentan-2-ylidene)amino]urea typically involves the reaction of 4-methyl-4-phenylpentan-2-one with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(4-Methyl-4-phenylpentan-2-ylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring structure, known for their diverse biological activities.
Thiophene Derivatives: Compounds containing a thiophene ring, used in various industrial and medicinal applications.
Indole Derivatives: Compounds with an indole nucleus, known for their wide range of biological and clinical applications.
Uniqueness
[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea is unique due to its specific structure, which combines a phenyl group and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54672-47-8 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[(4-methyl-4-phenylpentan-2-ylidene)amino]urea |
InChI |
InChI=1S/C13H19N3O/c1-10(15-16-12(14)17)9-13(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H3,14,16,17) |
InChI Key |
XCTYSGLBGPEWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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